4-(3-Nitrophenoxy)piperidine hydrochloride

Purity Analytical Chemistry Procurement

Sourcing the meta-nitro isomer with reliable purity for reproducible SAR studies presents a supply challenge. 4-(3-Nitrophenoxy)piperidine hydrochloride (CAS 125043-83-6) addresses this need. - Distinct Reactivity: The 3-nitro group provides steric and electronic properties distinct from 2- or 4-nitro analogs, critical for mapping binding interactions. - Optimized Solubility: The hydrochloride salt form guarantees consistent solubility in polar protic solvents (e.g., MeOH, EtOH) for hydrogenation or assay media. - Synthetic Versatility: The nitro group is readily reduced to an aniline, enabling regiospecific downstream functionalization for library synthesis.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.7 g/mol
CAS No. 125043-83-6
Cat. No. B052108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenoxy)piperidine hydrochloride
CAS125043-83-6
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H
InChIKeyQZNVAZLSQUKSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenoxy)piperidine HCl: Chemical Identity & Specifications


4-(3-Nitrophenoxy)piperidine hydrochloride is a piperidine derivative featuring a 3-nitrophenoxy substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt. It has the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . The compound is typically a crystalline solid, soluble in polar solvents due to the hydrochloride salt form, and is handled at room temperature . It serves primarily as a research chemical and synthetic intermediate, with no approved therapeutic use [1].

Hydrochloride salt ensures aqueous solubility and reliable handling in polar reaction media.
Minimum 98% purity specification supports sensitive catalytic or biological assays.
3‑Nitrophenoxy substitution provides a distinct electronic and steric profile for regiospecific synthetic pathways.

4-(3-Nitrophenoxy)piperidine HCl: Substitution Not Recommended


The position of the nitro group on the phenoxy ring critically influences electronic properties, steric hindrance, and consequently, the compound's reactivity in downstream synthetic transformations and potential biological interactions. The 3-nitro isomer exhibits distinct hydrogen-bonding capabilities and steric profile compared to the 2-nitro and 4-nitro analogs, which can alter binding affinities and reaction outcomes in catalytic reductions or coupling reactions . Furthermore, the hydrochloride salt form ensures consistent solubility and handling properties in polar reaction media, a critical factor for reproducible synthetic protocols that cannot be guaranteed with the free base or alternative salt forms .

Nitro position isomer

2‑Nitro or 4‑nitro analogs alter electronic distribution and steric hindrance; reactivity and downstream coupling outcomes may shift.

Salt form mismatch

Free base (CAS 586412‑89‑7) lacks aqueous solubility; direct substitution can compromise assay compatibility in polar media.

4-(3-Nitrophenoxy)piperidine HCl: Differentiation Evidence


Purity Specification Comparison

The target compound is offered with a minimum purity specification of 98% by reputable suppliers , compared to a minimum purity of 95% for the same compound from other vendors . This higher purity specification reduces the potential for impurities interfering with sensitive catalytic or biological assays.

Purity specification
Head‑to‑head
98% (target) vs. 95% (competitor)
Higher specification reduces impurity interference risk in sensitive assays.
Analytical method not disclosed; vendor specification.
Purity Analytical Chemistry Procurement

Solubility: Salt vs. Free Base

The hydrochloride salt form of 4-(3-nitrophenoxy)piperidine enhances solubility in polar solvents such as water and alcohols due to ionic interactions . In contrast, the free base (CAS 586412-89-7) is a solid at room temperature and soluble primarily in organic solvents, reflecting its non-polar characteristics . This difference directly impacts experimental protocols requiring aqueous solubility.

Solubility profile
Reported
Water/alcohols (HCl salt) vs. organic solvents (free base)
Aqueous solubility enables biological assay and polar reaction compatibility.
Vendor‑stated; qualitative comparison.
Solubility Formulation Salt Selection

Nitro Position Isomer Effects

The 3-nitrophenoxy substitution on the piperidine ring results in distinct electronic and steric properties compared to the 2-nitro and 4-nitro isomers . The meta-nitro group withdraws electron density via induction but does not participate in resonance with the ether oxygen, unlike the para-nitro group, which can lead to different reactivity in nucleophilic aromatic substitution and reduction reactions.

Isomer electronic profile
Class‑level
Meta‑nitro: inductive withdrawal; no resonance with ether oxygen
Distinct reactivity vs. ortho/para isomers in nucleophilic aromatic substitutions.
No quantitative activity data available.
Isomerism Structure-Activity Relationship Synthetic Intermediate

Cost & Availability Comparison

The target compound exhibits significant price variation across suppliers, with 5g quantities ranging from approximately $1,312.50 to $2,044.90 . In contrast, the 4-(4-nitrophenoxy)piperidine isomer (CAS 162402-39-3) is offered at a lower price point (e.g., $412.50 for 0.5g) . This price difference reflects the varying synthetic accessibility and market demand for specific nitro positional isomers.

Market price (5g)
Head‑to‑head
~$1,300‑$2,045 (3‑nitro) vs. $412.50/0.5g (4‑nitro)
Higher cost reflects specialized synthetic route and lower commercial availability.
List prices as of April 2026; quotes may vary.
Procurement Cost Analysis Supply Chain

4-(3-Nitrophenoxy)piperidine HCl: Application Scenarios


3-Aminophenoxy Piperidine Synthesis

The 3-nitrophenoxy group is readily reduced to the corresponding aniline derivative, a versatile intermediate for further functionalization. The hydrochloride salt ensures good solubility in polar protic solvents commonly used in hydrogenation reactions (e.g., methanol, ethanol) . The meta-substitution pattern directs electrophilic aromatic substitution differently than ortho or para isomers, enabling regiospecific elaboration of the aniline ring .

Aqueous Biological Screening

The hydrochloride salt form provides aqueous solubility suitable for in vitro biochemical assays . While direct biological activity data for this specific compound is limited in public literature, the 3-nitrophenoxy piperidine scaffold is employed in medicinal chemistry for exploring interactions with neurological targets . Procurement of high-purity (≥98%) material is recommended to minimize impurity-related assay artifacts .

Pharmacophore Scaffold for SAR Studies

The 3-nitrophenoxy piperidine core provides a defined three-dimensional geometry and electronic profile for probing binding interactions in drug discovery programs. The meta-nitro group serves as both a hydrogen-bond acceptor and an electron-withdrawing substituent that influences the basicity of the piperidine nitrogen . This scaffold can be systematically varied to map structure-activity relationships for target engagement .

Application
Selection property
Validation focus
3‑Aminophenoxy piperidine synthesis
Meta‑nitro substitution pattern
Reduction selectivity & regiospecific elaboration
Aqueous biochemical assays
Hydrochloride salt solubility
Assay compatibility in polar media & impurity minimization
SAR pharmacophore mapping
3‑Nitrophenoxy scaffold (H‑bond acceptor, electron‑withdrawing)
Basicity modulation & target engagement interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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